N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
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Overview
Description
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an acetamide moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide typically involves the reaction of morpholine with ethyl chloroacetate to form N-(2-chloroethyl)morpholine. This intermediate is then reacted with sodium sulfite to introduce the sulfonyl group, resulting in this compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)morpholine
- N-(2-sulfonylethyl)morpholine
- N-(2-acetamidoethyl)morpholine
Uniqueness
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and more potent biological effects.
Properties
IUPAC Name |
N-(2-morpholin-4-ylsulfonylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-8(11)9-2-7-15(12,13)10-3-5-14-6-4-10/h2-7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARIWQRYKNSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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